5-Chloro-2-hydroxybenzaldehyde oxime
Description
5-Chloro-2-hydroxybenzaldehyde oxime (C₇H₅ClNO₂) is a derivative of 5-chloro-2-hydroxybenzaldehyde, a compound extensively studied for its role in synthesizing Schiff bases and coordination complexes. The parent aldehyde features a hydroxyl (-OH) and a carbonyl (C=O) group, enabling intramolecular hydrogen bonding (O–H⋯O) and participation in condensation reactions . The compound’s synthesis often involves hydroxylamine reactions with the aldehyde precursor, as seen in protocols for related derivatives .
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
4-chloro-2-(hydroxyiminomethyl)phenol |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H |
InChI Key |
FXAILOLNECSGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Features
5-Chloro-2-hydroxybenzaldehyde oxime shares structural motifs with other hydroxybenzaldehyde derivatives and oximes. Key comparisons include:
- Bond Lengths and Hydrogen Bonding: The parent aldehyde, 5-chloro-2-hydroxybenzaldehyde, exhibits a C=O bond length of 1.217 Å and a C–O (phenolic) bond of 1.346 Å, influenced by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . In contrast, oxime derivatives like di(1H-tetrazol-5-yl)methanone oxime (C₃H₄N₈O) feature extensive intermolecular hydrogen bonds (N–H⋯N/O), contributing to higher thermal stability (decomposition at 288.7°C vs. unreported data for the target oxime) .
- Crystal Packing: The parent aldehyde forms zigzag chains via O–H⋯O interactions along the [010] direction . Oximes such as 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit denser packing (orthorhombic space group Pbc2₁) due to additional hydrogen-bonding networks .
Thermal Stability and Reactivity
The absence of thermal decomposition data for this compound highlights a research gap. However, its structural similarity to tetrazole-based oximes suggests that introducing nitrogen-rich groups could enhance stability.
Substituent Effects
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